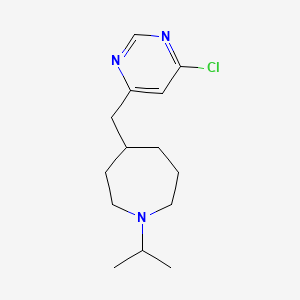

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane

Übersicht

Beschreibung

The compound “4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane” is a derivative of pyrimidine, a basic aromatic ring structure found in many important biomolecules . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a pyrimidine ring attached to an isopropylazepane group via a methylene (-CH2-) linker .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Pyrimidine derivatives generally have good solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Impact Assessment

Studies have consolidated urinary metabolite concentration measurements to identify trends, spatial and temporal patterns in pesticide exposure, including metabolites of chlorpyrifos and permethrin, among others. This research aids in understanding the environmental impact of chemical compounds and the necessity for further investigation in specific areas (Egeghy et al., 2011).

Pharmacological Effects and Therapeutic Potential

Chlorogenic Acid (CGA), a phenolic acid found in green coffee extracts and tea, demonstrates various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA's modulation of lipid and glucose metabolism suggests its potential in treating metabolic disorders. This exemplifies how compounds with similar structural features to 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane may offer a broad spectrum of biological and pharmacological effects (Naveed et al., 2018).

Synthetic and Catalytic Applications

Hybrid catalysts have been emphasized for their importance in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the compound's role in facilitating the development of medicinal and pharmaceutical products. This highlights the compound's utility in advancing synthetic chemistry and drug development (Parmar, Vala, & Patel, 2023).

DNA Interaction and Drug Design

The interaction of Hoechst 33258, a compound structurally related to pyrimidines, with the DNA minor groove indicates the potential of similar compounds in targeting specific DNA sequences for therapeutic purposes. This application is crucial for rational drug design, highlighting the compound's relevance in pharmaceutical research (Issar & Kakkar, 2013).

Metabolic Pathway and Toxicity Evaluation

The review of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity and potency of inhibitors, providing insights into the metabolic pathways and potential toxicities of various compounds. Understanding these aspects is crucial for drug development and safety assessment (Khojasteh et al., 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .

Biochemical Pathways

Inhibition of CDK2 can prevent the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially inhibit cell proliferation, particularly in cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(6-chloropyrimidin-4-yl)methyl]-1-propan-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3/c1-11(2)18-6-3-4-12(5-7-18)8-13-9-14(15)17-10-16-13/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFLNXDXMLKGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(CC1)CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)

![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)

![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrazin-2-yl-amine](/img/structure/B1399214.png)

![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)